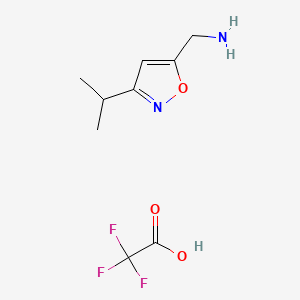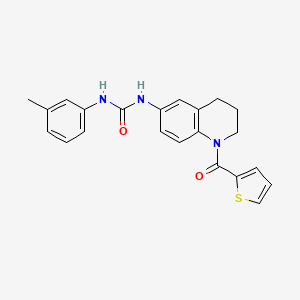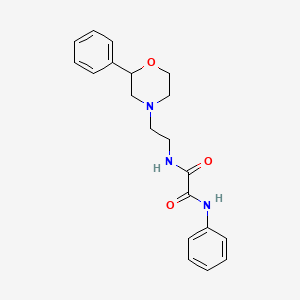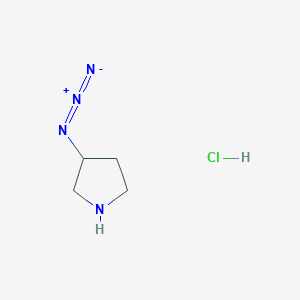![molecular formula C19H15FN6O2S B2770913 N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide CAS No. 895110-83-5](/img/structure/B2770913.png)
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a novel compound known for its complex chemical structure and potential applications in various fields of science. The combination of a triazole ring, a thiadiazole ring, and a benzamide group contributes to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves several key steps:
Formation of the triazole ring: : Typically achieved through a cycloaddition reaction of azides with alkynes under mild conditions.
Synthesis of the thiadiazole ring: : Often accomplished by reacting thiosemicarbazides with suitable reagents like sulfur or sulfur-containing compounds.
Coupling reactions: : The resulting triazole and thiadiazole intermediates are then coupled with 2-fluorophenyl and 4-methoxybenzamide, respectively, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the synthesis would involve optimizing these reactions for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : Can involve reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Often utilizes agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation, nitration, and sulfonation reactions can be carried out under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically performed in aqueous or organic solvents with oxidizing agents.
Reduction: : Carried out in aprotic solvents or under hydrogenation conditions.
Substitution: : Involves specific catalysts and solvents to achieve selective substitutions.
Major Products
The major products formed depend on the specific reactions and conditions used but can include various substituted derivatives with modified pharmacological or chemical properties.
Scientific Research Applications
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has significant applications in:
Chemistry: : Used as a precursor for synthesizing other complex molecules.
Biology: : Potential role in developing novel bioactive compounds.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique chemical interactions.
Industry: : Utilized in materials science for creating advanced polymers and coatings.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, including enzymes and receptors. This binding affects various biochemical pathways, leading to its observed effects. Detailed studies reveal that it interacts with targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, contributing to its efficacy and specificity.
Comparison with Similar Compounds
Compared to other triazole and thiadiazole derivatives, N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. Similar compounds include:
1,2,4-Thiadiazole derivatives: : Known for their diverse biological activities.
1,2,3-Triazole derivatives: : Widely used in medicinal chemistry for their stability and bioactivity.
This uniqueness makes this compound a compound of great interest in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)15-6-4-3-5-14(15)20)17-21-19(29-24-17)22-18(27)12-7-9-13(28-2)10-8-12/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJXKAAYXREGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

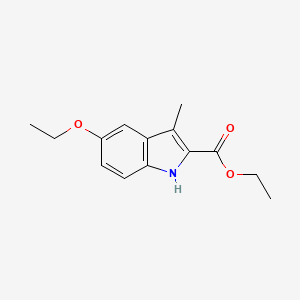
![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)
![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)



![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
